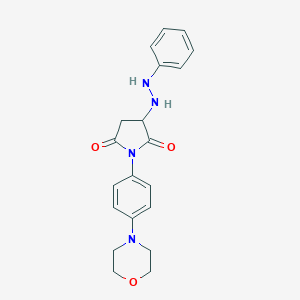
1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione, also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone, is a synthetic cathinone that belongs to the class of pyrrolidine derivatives. It is a designer drug that has been found in several illicit substances, including bath salts and synthetic cannabis.
Mecanismo De Acción
1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This results in a feeling of euphoria and increased energy. 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione also acts as a serotonin reuptake inhibitor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been shown to increase locomotor activity and cause hyperthermia in animals. It has also been shown to increase heart rate and blood pressure in humans. 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been reported to cause adverse effects such as agitation, paranoia, and psychosis in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione can be used as a reference standard for the identification and quantification of synthetic cathinones in biological samples. However, its psychoactive effects may limit its use in certain experiments. Additionally, the availability of 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione may be limited due to its status as a controlled substance in some countries.
Direcciones Futuras
Future research on 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione should focus on its interactions with other neurotransmitter systems and its potential therapeutic applications. Additionally, the development of more selective dopamine reuptake inhibitors may provide a safer alternative to 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione for the treatment of certain psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a multi-step process that involves the reaction of 4-morpholinophenyl hydrazine with 2,5-dioxopyrrolidine-1-yl-acetic acid. The resulting compound is then reacted with phenylacetic acid to produce 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been used in several scientific studies as a reference standard for the identification and quantification of synthetic cathinones in biological samples. It has also been used to investigate the structure-activity relationship of pyrrolidine derivatives and their interactions with the dopamine transporter.
Propiedades
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19-14-18(22-21-15-4-2-1-3-5-15)20(26)24(19)17-8-6-16(7-9-17)23-10-12-27-13-11-23/h1-9,18,21-22H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPOTHRJWAPSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)NNC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

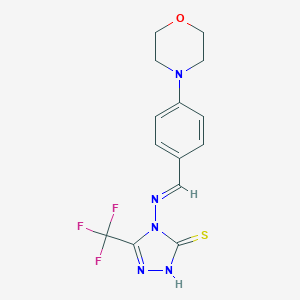

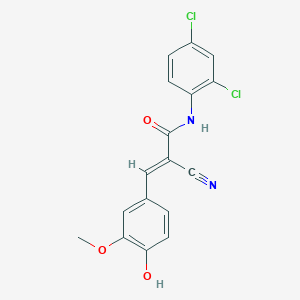

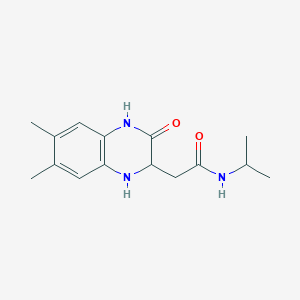
![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)
![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)
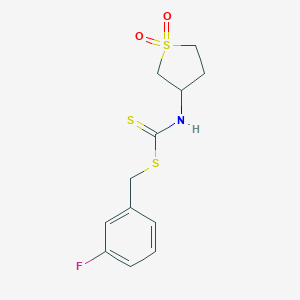
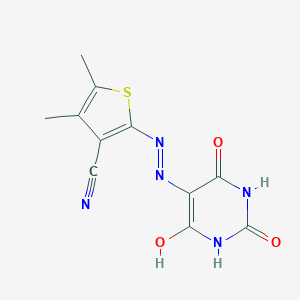
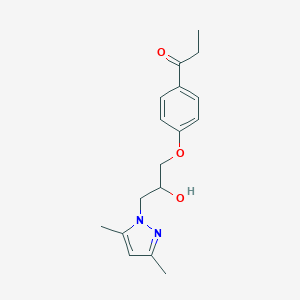
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
